molecular formula C10H7NNa2O6S2 B076140 Sodium 3-aminonaphthalene-1,5-disulphonate CAS No. 14170-43-5

Sodium 3-aminonaphthalene-1,5-disulphonate

Cat. No. B076140
CAS RN: 14170-43-5
M. Wt: 326.3 g/mol
InChI Key: UZUODNWWWUQRIR-UHFFFAOYSA-L
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Description

Sodium 3-aminonaphthalene-1,5-disulphonate, also known as disodium 3-amino-1,5-naphthalenedisulfonate, is a chemical compound with the CAS Number: 14170-43-5 . It has a molecular weight of 347.28 and its molecular formula is C10H7NNa2O6S2 . It is used in methods for treating neurodegenerative disorders using heteroaromatic Thiol compounds .


Molecular Structure Analysis

The InChI code of Sodium 3-aminonaphthalene-1,5-disulphonate is 1S/C10H9NO6S2.2Na/c11-6-4-8-7 (10 (5-6)19 (15,16)17)2-1-3-9 (8)18 (12,13)14;;/h1-5H,11H2, (H,12,13,14) (H,15,16,17);;/q;2*+1/p-2 . Its InChI key is UZUODNWWWUQRIR-UHFFFAOYSA-L . The Canonical SMILES is C1=CC2=C (C=C (C=C2S (=O) (=O) [O-])N)C (=C1)S (=O) (=O) [O-]. [Na+]. [Na+] .


Physical And Chemical Properties Analysis

Sodium 3-aminonaphthalene-1,5-disulphonate has a molecular weight of 347.28 . Its storage temperature is 0-8°C .

Scientific Research Applications

  • Rearrangement Studies : Spillane, Scott, and Goggin (1971) studied the rearrangement of sodium 1-naphthylsulphamate, revealing insights into reaction mechanisms relevant to compounds like Sodium 3-aminonaphthalene-1,5-disulphonate (Spillane, Scott, & Goggin, 1971).

  • Electrochemical and Photoelectrochemical Treatment : Socha, Chrześcijańska, and Kuśmierek (2005) investigated the electrochemical oxidation of 1-Aminonaphthalene-3,6-disulphonic acid, a compound similar to Sodium 3-aminonaphthalene-1,5-disulphonate, suggesting potential applications in wastewater treatment (Socha, Chrześcijańska, & Kuśmierek, 2005).

  • Sulphonation Studies : Lambrechts and Cerfontain (1982) researched the sulphonation of various naphthalenes, providing insights into chemical processes relevant to the study of Sodium 3-aminonaphthalene-1,5-disulphonate (Lambrechts & Cerfontain, 1982).

  • Mechanistic Studies in Ester Hydrolysis : Hibbert and Sellens (1988) studied the hydrolysis of 1-acetoxy-8-acetylaminonaphthalene, a reaction that could shed light on the behavior of similar compounds like Sodium 3-aminonaphthalene-1,5-disulphonate (Hibbert & Sellens, 1988).

  • Lyoluminescence Studies : Kulmala et al. (1997) researched the lyoluminescence of 1-Aminonaphthalene-4-sulfonate, which may provide insights into the luminescent properties of similar compounds (Kulmala et al., 1997).

  • Mechanism Formation Studies : Sangaiah and Rao (2013) suggested a mechanism for the formation of 3-hydroxy-2-methylbenzoic acid from 3-aminonaphthalene-1,5-disulphonic acid, offering insights into chemical transformations relevant to Sodium 3-aminonaphthalene-1,5-disulphonate (Sangaiah & Rao, 2013).

  • Self-Doped Conducting Polymers : Ikenoue et al. (1989) conducted a study on self-doped conducting polymers, which might be relevant to understanding the properties of Sodium 3-aminonaphthalene-1,5-disulphonate in similar applications (Ikenoue et al., 1989).

Safety And Hazards

The safety information for Sodium 3-aminonaphthalene-1,5-disulphonate includes the following hazard statements: H315;H319;H335 . The precautionary statements are P261;P305+351+338;P302+352 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

disodium;3-aminonaphthalene-1,5-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO6S2.2Na/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUODNWWWUQRIR-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10966446
Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-aminonaphthalene-1,5-disulphonate

CAS RN

14170-43-5, 52085-24-2, 4681-22-5
Record name Disodium 3-amino-1,5-naphthalenedisulfonate
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name 1,5-Naphthalenedisulfonic acid, 3-amino-, sodium salt (1:?)
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Record name Disodium 3-aminonaphthalene-1,5-disulfonate
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Record name Sodium hydrogen 3-aminonaphthalene-1,5-disulphonate
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Record name 3-aminonaphthalene-1,5-disulphonic acid, sodium salt
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Record name Sodium 3-aminonaphthalene-1,5-disulphonate
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Record name DISODIUM 3-AMINO-1,5-NAPHTHALENEDISULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-aminonaphthalene-1,5-disulphonate
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Sodium 3-aminonaphthalene-1,5-disulphonate
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Sodium 3-aminonaphthalene-1,5-disulphonate
Reactant of Route 4
Sodium 3-aminonaphthalene-1,5-disulphonate
Reactant of Route 5
Sodium 3-aminonaphthalene-1,5-disulphonate
Reactant of Route 6
Sodium 3-aminonaphthalene-1,5-disulphonate

Citations

For This Compound
1
Citations
S Motomizu, H Mikasa, K Tôei - Talanta, 1986 - Elsevier
Nitrite in river and sea-water was determined fluorometrically by flow-injection analysis. In acidic medium, nitrite was reacted with 3-aminonaphthalene-1,5-disulphonic acid (C-acid) to …
Number of citations: 44 www.sciencedirect.com

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